REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=C(F)[CH:5]=[CH:4][C:3]=1[N+]([O-])=O.[NH2:12][C:13]1[CH:14]=[N:15][CH:16]=[C:17]([F:19])[CH:18]=1.CC(C)([O-:23])C.[K+].[OH2:26].C[N:28]([CH:30]=O)C>>[F:19][C:17]1[CH:18]=[C:13]([NH:12][C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:7][C:30]=2[N+:28]([O-:23])=[O:26])[CH:14]=[N:15][CH:16]=1 |f:2.3|
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Name
|
|
Quantity
|
1.723 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.468 g
|
Type
|
reactant
|
Smiles
|
NC=1C=NC=C(C1)F
|
Name
|
|
Quantity
|
2.94 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
21.83 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The solution was stirred under argon at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
|
Details
|
extracted with EtOAc, organic extracts
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a brown solid
|
Type
|
CUSTOM
|
Details
|
The brown solid was purified by column chromatography on a silica gel column
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=NC1)NC1=C(C=C(C=C1)F)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |